2-Methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
The synthesis of 2-Methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could lead to more saturated compounds.
Scientific Research Applications
2-Methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. Docking studies and in vitro experiments are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as:
- 2-Methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-methylsulfonyl phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Compared to these compounds, 2-Methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may exhibit unique biological activities or chemical reactivity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C24H22N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N2O/c1-15-8-10-18(11-9-15)23-20(14-25)16(2)26-21-12-19(13-22(27)24(21)23)17-6-4-3-5-7-17/h3-11,19,23,26H,12-13H2,1-2H3 |
InChI Key |
RSXUXACLYPRWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)C4=CC=CC=C4)C)C#N |
Origin of Product |
United States |
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